![molecular formula C15H23ClN2O3S B2645755 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-36-7](/img/structure/B2645755.png)
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Scientific Research Applications
- Researchers have synthesized a series of novel derivatives of this compound and evaluated their anticancer potential. Specifically, compounds containing both benzenesulfonamide and imidazole moieties (such as 11–13) demonstrated high cytotoxic effects in HeLa cancer cells while showing reduced cytotoxicity against non-tumor cells. These compounds induce apoptosis in HeLa cells and exhibit promising anti-proliferative effects .
- The metabolic stability of the most active compounds (11–13) was assessed in human liver microsomes. These compounds are susceptible to first-phase oxidation reactions, with half-lives (t ½) ranging from 9.1 to 20.3 minutes. Hypothetically, they may be oxidized to sulfenic and subsequently sulfinic acids as metabolites .
- The compound’s synthesis involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The resulting derivatives exhibit diverse chemical properties and biological activities .
- Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of 3-((4-chloro-N-(2-methoxyethyl)benzamido)pyridin-2-yl)benzenesulfonamide has been investigated .
- Additionally, the crystal structure of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine precursor .
Anticancer Activity
Metabolic Stability Assessment
Chemical Synthesis
Structural Studies
properties
IUPAC Name |
4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-4-2-14(16)3-5-15/h2-5,13,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJQAJNAJYAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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